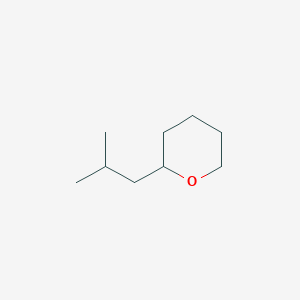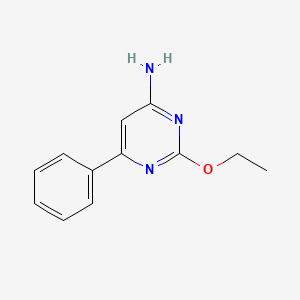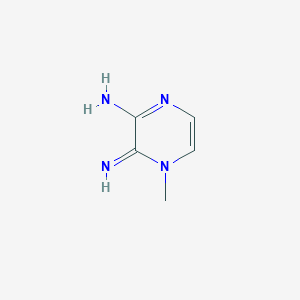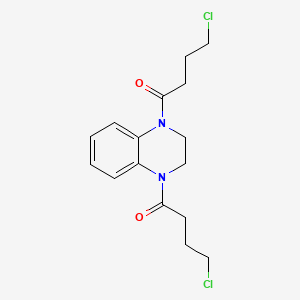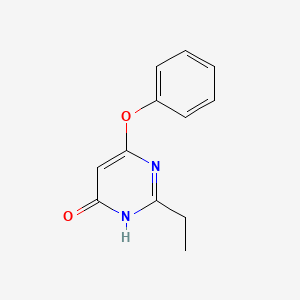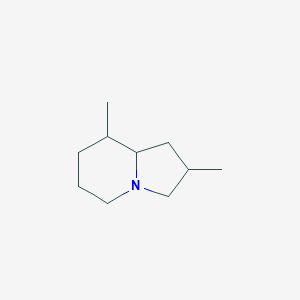
2,8-Dimethyloctahydroindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyloctahydroindolizine is a heterocyclic compound with the molecular formula C10H19N. It is a derivative of indolizine, which is known for its diverse biological activities and pharmaceutical applications . The compound features a unique structure that combines a pyrrole and a pyridine ring, making it an interesting subject for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyloctahydroindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency and reduce costs. These methods are designed to produce large quantities of the compound while maintaining stringent quality control standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dimethyloctahydroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,8-Dimethyloctahydroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,8-Dimethyloctahydroindolizine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Indolizine: Shares the core structure but lacks the specific methyl substitutions at positions 2 and 8.
Indole: An isomer with a different arrangement of the nitrogen atom within the ring system.
Pyrrole and Pyridine Derivatives: Compounds that contain either the pyrrole or pyridine ring but not both in a fused system
Uniqueness: 2,8-Dimethyloctahydroindolizine is unique due to its specific substitution pattern and the combination of pyrrole and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2,8-dimethyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C10H19N/c1-8-6-10-9(2)4-3-5-11(10)7-8/h8-10H,3-7H2,1-2H3 |
Clé InChI |
SGVIROOFVWDDEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN2C1CC(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


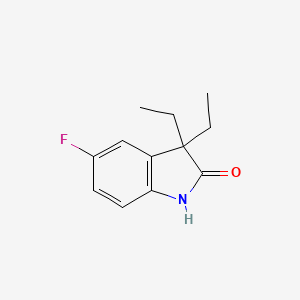

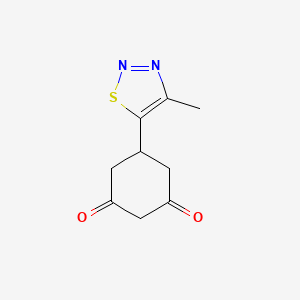
![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)
![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
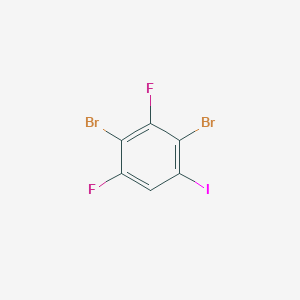

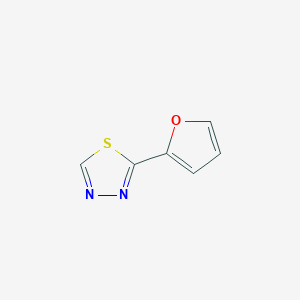
![ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate](/img/structure/B15244974.png)
